2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester characterized by a phenyl ring substituted with bromo (6-position), fluoro (2-position), and methoxy (3-position) groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances its stability, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings.
Properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGGNVJNZKPOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-bromo-2-fluoro-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an
Biological Activity
The compound 2-(6-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : CHBBrFO
- Molecular Weight : 333.19 g/mol
- CAS Number : 1599432-41-3
- Appearance : Solid
- Melting Point : 56-64 °C
The biological activity of this compound may be attributed to its ability to interact with various biological targets through the boron atom, which can form complexes with nucleophiles. The presence of the bromine and fluorine substituents on the phenyl ring enhances its reactivity and potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiparasitic Activity :
- Antiviral Properties :
- CYP450 Inhibition :
Case Studies and Research Findings
Several studies have focused on the biological activities of boron-containing compounds similar to the target molecule:
Table 1: Summary of Biological Activities
| Compound | Activity Type | EC / IC | Reference |
|---|---|---|---|
| Dihydroquinazolinone derivative | Antiparasitic | 0.010 μM | |
| Non-nucleoside HCV inhibitor | Antiviral | 0.34 μM | |
| CYP450 inhibitor | Metabolic Interaction | >5 μM (various CYPs) |
Safety and Toxicity
While specific toxicity data for this compound is limited, related compounds have raised concerns regarding potential liver toxicity due to CYP inhibition . It is crucial for further studies to assess the safety profile comprehensively.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The substituent pattern on the phenyl ring significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis of key analogues:
Key Research Findings
Suzuki Coupling Efficiency : The dichloro-dimethoxy analogue demonstrated superior reactivity in forming indazole-carboxylic acid derivatives, achieving 62–76% yields in coupling steps .
Biological Activity : Halogen-rich compounds like the target derivative are prioritized in anticancer drug discovery, as seen in glycolysis-inhibiting prostate cancer agents .
Thermodynamic Stability : C–H borylation studies indicate that electron-deficient aryl rings (e.g., Br/F/Cl-substituted) undergo borylation more readily due to lower activation barriers .
Q & A
Q. Basic to Intermediate Methodology
- ¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester formation .
- X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., C-B bond length ~1.56 Å) .
- HRMS (ESI+) : Molecular ion peak matching calculated [M+H]⁺ (e.g., m/z 314.08 for C₁₃H₁₆BBrFO₂) .
Advanced Tip : Use dynamic NMR to assess rotational barriers of the dioxaborolane ring, which correlates with thermal stability .
How can competing protodeboronation be minimized during cross-coupling?
Advanced Optimization
Protodeboronation is a key side reaction under basic conditions. Strategies include:
- Solvent selection : Use polar aprotic solvents (DMF, NMP) to stabilize the boronate intermediate .
- Acidic additives : Add catalytic AcOH (0.1–1 eq.) to suppress base-induced decomposition .
- Low-temperature protocols : Conduct reactions at 50–60°C instead of reflux to reduce degradation .
Case Study : A 15% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ and adding 0.5 eq. AcOH in DMF .
What stability considerations apply to long-term storage?
Q. Basic Guidelines
- Moisture sensitivity : Store under argon at –20°C in sealed vials with molecular sieves .
- Thermal stability : Decomposition occurs above 150°C (DSC data) .
- Light sensitivity : Protect from UV exposure to prevent radical-induced cleavage of the B-O bond .
Advanced Insight : Stability varies with substituents. Fluorinated analogs (e.g., 2,6-difluoro derivatives) show enhanced shelf life due to reduced hydrolysis rates .
How do electronic effects of the methoxy group influence regioselectivity?
Advanced Electronic Analysis
The methoxy group’s +M effect increases electron density at the para position, directing electrophilic substitution. In cross-couplings:
- Meta-bromo retention : The 6-bromo group remains intact due to steric protection from the adjacent methoxy .
- Competing pathways : Electron-rich boronate esters may favor oxidative addition with electron-deficient partners (e.g., aryl chlorides vs. bromides) .
Experimental Design : Use Hammett plots to correlate substituent σ values with coupling rates .
What computational methods predict reactivity trends for this compound?
Q. Advanced Methodological Approach
- DFT calculations : Model transition states for Suzuki-Miyaura coupling (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
- NBO analysis : Quantify charge distribution at boron to predict nucleophilic attack susceptibility .
- Contradictions : Some studies suggest steric factors dominate over electronic effects in regioselectivity .
Validation : Compare computed activation energies with experimental kinetic data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
